N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-4-20(26(23,24)15-8-6-5-7-9-15)16-10-11-25-17(16)18(22)21-14(3)12-13(2)19-21/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXNBWLEAHRNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a pyrazole moiety, such as this one, have been reported to show a broad range of biological activities.
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a range of effects.
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biological pathways due to their broad spectrum of activity.
Pharmacokinetics
One of the search results mentions a compound with a similar structure that has high affinity for αvβ6 integrin in a radioligand binding assay, a long dissociation half-life (7 h), very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization
Biological Activity
N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is C20H23N3O3S2. The compound features a thiophene ring and a pyrazole moiety, which are known to impart various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O3S2 |
| Molecular Weight | 405.54 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on sulfonamide derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the sulfonamide group plays a crucial role in antimicrobial activity .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases. For instance, compounds with similar functionalities have shown to reduce inflammation markers in cellular models .
Study on Pyrazole Derivatives
A recent study investigated the biological activity of pyrazole derivatives, including those with thiophene substitutions. The results indicated that these compounds could inhibit certain enzymes related to inflammation and infection pathways. Specifically, the study highlighted a derivative that effectively reduced the secretion of virulence factors in pathogenic bacteria .
Screening for Anticancer Activity
Another research effort involved screening various sulfonamide derivatives for anticancer properties. This compound was included in this screening process. Preliminary results showed promising cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial virulence and inflammation.
- Modulation of Cytokine Production : It potentially alters the production of cytokines, leading to reduced inflammation.
- Interaction with Cellular Pathways : The structural components may interact with specific cellular pathways responsible for cell proliferation and survival.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide linkage between the pyrazole and thiophene moieties is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, yielding a carboxylic acid and an amine derivative.
The sulfonamide group remains stable under these conditions due to its electron-withdrawing nature .
Nucleophilic Substitution at Sulfonamide
The N-ethylbenzenesulfonamide group undergoes nucleophilic substitution with strong nucleophiles (e.g., Grignard reagents or amines), replacing the ethyl group.
Steric hindrance from the thiophene-pyrazole system reduces reaction rates compared to simpler sulfonamides .
Electrophilic Aromatic Substitution on Thiophene
The electron-rich thiophene ring participates in electrophilic substitutions, such as nitration or halogenation, at the 5-position.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hour | 5-Nitro-thiophene derivative | 70% | |
| Br₂/FeBr₃ | CH₂Cl₂, RT, 2 hours | 5-Bromo-thiophene derivative | 68% |
Regioselectivity is controlled by the electron-withdrawing carbonyl group, directing electrophiles to the 5-position .
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles.
Reactivity is enhanced by the electron-donating methyl groups on the pyrazole .
Oxidation of Thiophene
The thiophene ring undergoes oxidation with peracids to form thiophene-1,1-dioxide derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C to RT, 4 hours | Thiophene-1,1-dioxide derivative | 82% |
This reaction increases the electrophilicity of the thiophene ring for subsequent functionalization .
Functional Group Interconversion
The carbonyl group undergoes transamidation with primary amines under catalytic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aniline, HATU | DMF, RT, 24 hours | N-Phenylamide derivative | 75% | |
| Ethanolamine, EDCl | CHCl₃, RT, 18 hours | Hydroxyethylamide derivative | 67% |
The reaction preserves the sulfonamide and pyrazole moieties while modifying the carboxamide .
Key Findings from Research
-
Stability : The compound is stable in neutral aqueous solutions but degrades under prolonged UV exposure .
-
Catalytic Effects : Pd/C or Cu(I) catalysts enhance cycloaddition yields by 20–25% .
-
Stereoelectronic Effects : Methyl groups on the pyrazole increase steric hindrance but improve thermal stability up to 220°C .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share partial structural motifs with the target molecule, enabling comparative insights:
Key Observations:
- Sulfonamide vs. Carboxamide : The target’s benzenesulfonamide group confers higher acidity and hydrogen-bonding capacity compared to carboxamide derivatives like 4-Piperidinecarboxamide, which may improve target binding but reduce membrane permeability .
- In contrast, piperidine in 4-Piperidinecarboxamide introduces conformational flexibility, possibly improving solubility .
- Pyrazole Substitution: The 3,5-dimethylpyrazole group, common to both the target and 4-Piperidinecarboxamide, is known to resist metabolic degradation, suggesting improved in vivo stability for both compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the pyrazole-thiophene-carbonyl core in this compound?
- Methodology : The pyrazole-thiophene-carbonyl core can be synthesized via cyclization reactions. For example, iodine-mediated cyclization in DMF with triethylamine (to remove sulfur byproducts) is effective for forming thiophene-linked heterocycles . Nucleophilic substitution using K₂CO₃ as a base in DMF or acetonitrile is suitable for introducing the benzenesulfonamide group .
Q. Which spectroscopic techniques are most effective for confirming molecular structure and purity?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry of the pyrazole and thiophene moieties. For example, integration ratios and coupling constants distinguish substituents on the pyrazole ring .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- HPLC : Assess purity using reverse-phase C18 columns with UV detection (e.g., 254 nm) .
Q. What solvents and bases are critical for nucleophilic substitution during synthesis?
- Methodology : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for SN2 mechanisms. K₂CO₃ or triethylamine are preferred bases for deprotonating sulfonamide intermediates without side reactions .
Q. How can common side reactions during benzenesulfonamide synthesis be mitigated?
- Methodology : Over-oxidation of the sulfonamide group can be minimized by avoiding strong oxidizing agents. Use iodine or mild oxidizing conditions for cyclization steps to prevent sulfur over-elimination .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in structural determination?
- Methodology : SHELXL refines high-resolution X-ray data by modeling disorder in the pyrazole-thiophene moiety. For twinned crystals, use the TWIN/BASF commands in SHELXTL to deconvolute overlapping reflections . Example refinement parameters: R1 < 5% for I > 2σ(I), with anisotropic displacement parameters for non-hydrogen atoms .
Q. What strategies resolve discrepancies in biological activity data across assay conditions?
- Methodology :
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in cell-free vs. cell-based systems to rule out off-target effects.
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and confirm potency trends .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid degradation underlies inconsistent activity .
Q. How does computational modeling predict sulfonamide reactivity in derivatization?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonamide’s sulfur atom is prone to oxidation (ΔG ≈ -15 kcal/mol for sulfoxide formation) .
Q. What electronic effects influence pyrazole ring stability under varying pH?
- Methodology : Substituent effects are quantified via Hammett σ constants. Electron-withdrawing groups (e.g., carbonyl) stabilize the pyrazole at acidic pH by delocalizing charge. At basic pH, deprotonation of the N-H group destabilizes the ring, requiring buffered conditions (pH 7–8) during biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
